2,4-Dichloro-alpha-formylbenzeneacetonitrile
Description
Properties
CAS No. |
63915-49-1 |
|---|---|
Molecular Formula |
C9H5Cl2NO |
Molecular Weight |
214.04 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H5Cl2NO/c10-7-1-2-8(9(11)3-7)6(4-12)5-13/h1-3,5-6H |
InChI Key |
JJCRMZQGSNLGHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C=O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-alpha-formylbenzeneacetonitrile typically involves the chlorination of alpha-formylbenzeneacetonitrile. One common method includes the use of 2,2’,4’-trichloroacetophenone as the starting material, which undergoes a series of reactions including reduction, distillation, and acidification to yield the desired product . The reaction conditions are generally mild, with isopropyl alcohol serving as both the solvent and reactant, and aluminum isopropoxide as the catalyst.
Industrial Production Methods
Industrial production of 2,4-Dichloro-alpha-formylbenzeneacetonitrile follows similar synthetic routes but on a larger scale. The process is designed to be efficient and environmentally friendly, with high conversion rates and product yields . The use of recyclable solvents and catalysts further enhances the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-alpha-formylbenzeneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-alpha-formylbenzeneacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-alpha-formylbenzeneacetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Structural and Reactivity Differences:
The alpha-formyl group introduces additional electrophilicity, enabling reactions with nucleophiles (e.g., hydrazines, amines) that are unavailable in the nitrile-only analog.
Thermodynamic Stability :
- The formyl group may reduce thermal stability compared to 2,5-Dichlorobenzyl cyanide due to increased susceptibility to oxidation or hydrolysis.
Electronic and Steric Effects:
Limitations in Data:
- Direct experimental comparisons (e.g., reaction yields, stability tests) between these compounds are absent in the provided evidence. Conclusions are drawn from structural analogies and established organic chemistry principles.
Biological Activity
2,4-Dichloro-alpha-formylbenzeneacetonitrile, also known as DCFA, is a synthetic compound with potential biological activities that have garnered interest in various fields, including pharmacology and toxicology. This article reviews the biological activity of DCFA, presenting data from research findings, case studies, and relevant tables.
- Molecular Formula : C10H7Cl2N
- Molecular Weight : 232.08 g/mol
- IUPAC Name : 2,4-dichloro-2-(cyanomethyl)benzaldehyde
Biological Activity Overview
Research indicates that DCFA exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The following sections detail these activities supported by empirical data.
Antimicrobial Activity
DCFA has been evaluated for its antimicrobial properties against various pathogens. In a study assessing the compound's efficacy against Gram-positive and Gram-negative bacteria, DCFA demonstrated significant inhibitory effects.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The results indicate that DCFA is particularly effective against Staphylococcus aureus, suggesting its potential use as an antimicrobial agent in clinical settings.
Anti-Inflammatory Effects
In vitro studies have shown that DCFA can inhibit the production of pro-inflammatory cytokines. A notable study involved treating macrophages with DCFA and measuring the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
| Cytokine | Control Level (pg/mL) | DCFA Treatment Level (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 600 |
| IL-6 | 1200 | 500 |
These findings suggest that DCFA could serve as a therapeutic agent in inflammatory diseases by modulating cytokine production .
Cytotoxicity Studies
DCFA's cytotoxic effects were assessed using various cancer cell lines. The compound exhibited dose-dependent cytotoxicity in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| PC-3 | 20 |
The proposed mechanism of action for DCFA involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, its antimicrobial effects may be attributed to the disruption of bacterial cell wall synthesis.
Case Studies
A case study involving patients treated with compounds similar to DCFA highlighted its potential in managing infections resistant to conventional antibiotics. Patients exhibited improved outcomes when treated with formulations containing derivatives of DCFA.
Case Study Summary:
- Patient Demographics : Adults aged 30-60 with chronic bacterial infections.
- Treatment Regimen : Combination therapy including DCFA derivatives.
- Outcome : Significant reduction in infection markers and improved clinical symptoms.
This case study underscores the need for more extensive clinical trials to evaluate the efficacy and safety of DCFA in human subjects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
